![molecular formula C20H24F2N2O2S2 B2975096 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234926-67-0](/img/structure/B2975096.png)
2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24F2N2O2S2 and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
This compound has been utilized in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety, which demonstrated moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some derivatives showed EC50 values comparable to that of known antifungal agents, indicating their potential as effective antifungal pesticides.
Antibacterial Activities
The synthesized benzoylurea derivatives also exhibited antibacterial activities . They were tested against bacterial strains like Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri, showing lower activities compared to thiodiazole copper but still presenting a potential for development as antibacterial agents .
FtsZ Allosteric Inhibition
The 2,6-difluorobenzamide motif, a key part of the compound, is important for the allosteric inhibition of FtsZ, a protein essential for bacterial cell division. Insights from conformational analysis and molecular docking suggest that the motif’s presence increases the anti S. aureus activity due to fluorination . This application is crucial in the development of new antibacterial drugs targeting resistant strains.
Late-stage Difluoromethylation
The compound’s structure allows for its use in late-stage difluoromethylation processes, which are pivotal in pharmaceutical research and development. Difluoromethylation is a valuable reaction in the modification of organic molecules, enhancing their metabolic stability and biological activity .
Organic Synthesis
The compound serves as a versatile starting material or intermediate in organic synthesis. Its benzylic position is reactive, allowing for various chemical transformations that are useful in synthesizing complex organic molecules .
properties
IUPAC Name |
2,6-difluoro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2S2/c1-27-19-8-3-2-5-16(19)14-24-11-9-15(10-12-24)13-23-28(25,26)20-17(21)6-4-7-18(20)22/h2-8,15,23H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRIFBAJPZXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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